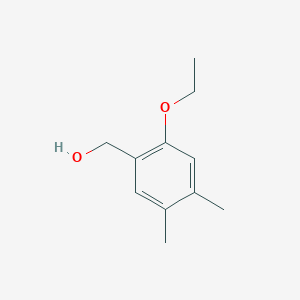

(2-Ethoxy-4,5-dimethylphenyl)methanol

Description

(2-Ethoxy-4,5-dimethylphenyl)methanol is a phenol derivative characterized by its pungent, floral, and herbal scents. It is a colorless, water-insoluble compound commonly used as a flavor and fragrance ingredient in foods, personal care products, and household items.

Properties

IUPAC Name |

(2-ethoxy-4,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-11-6-9(3)8(2)5-10(11)7-12/h5-6,12H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOWZHNHCHPARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4,5-dimethylphenyl)methanol typically involves the alkylation of 2,4-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield (2-Ethoxy-4,5-dimethylphenyl)methanol.

Industrial Production Methods: Industrial production of (2-Ethoxy-4,5-dimethylphenyl)methanol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4,5-dimethylphenyl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active phenols.

Industry: Utilized in the formulation of fragrances and flavors in various consumer products.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and activity. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

2,4-Dimethylphenol: A precursor in the synthesis of (2-Ethoxy-4,5-dimethylphenyl)methanol.

2-Ethoxyphenol: Shares the ethoxy group but lacks the dimethyl substitution.

4,5-Dimethylphenol: Similar structure but without the ethoxy group.

Uniqueness: (2-Ethoxy-4,5-dimethylphenyl)methanol is unique due to the presence of both ethoxy and dimethyl groups on the phenolic ring, which imparts distinct chemical and physical properties. These structural features contribute to its specific reactivity and applications in various fields.

Biological Activity

(2-Ethoxy-4,5-dimethylphenyl)methanol, a phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2-Ethoxy-4,5-dimethylphenyl)methanol typically involves the alkylation of 2,4-dimethylphenol with ethyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide at elevated temperatures. Following this, reduction with sodium borohydride yields the target compound.

Biological Activities

Research indicates that (2-Ethoxy-4,5-dimethylphenyl)methanol exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Antioxidant Activity : The phenolic structure allows it to scavenge free radicals, potentially reducing oxidative stress.

- Neuroprotective Effects : Related compounds have shown promise in reducing neuroinflammation and protecting neuronal cells in models of neurodegeneration .

The biological activity of (2-Ethoxy-4,5-dimethylphenyl)methanol is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are crucial in mediating inflammation and cellular stress responses .

- Cell Signaling Modulation : The compound's interactions with receptors and enzymes can influence cellular signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

A review of literature reveals various studies that have explored the biological activity of related compounds. Here are some significant findings:

Comparative Analysis

When comparing (2-Ethoxy-4,5-dimethylphenyl)methanol with similar compounds such as 2,4-dimethylphenol and 2-ethoxyphenol, it is observed that:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2-Ethoxy-4,5-dimethylphenyl)methanol | Contains both ethoxy and dimethyl groups | Antioxidant, antimicrobial |

| 2,4-Dimethylphenol | Lacks ethoxy group | Limited biological activity |

| 2-Ethoxyphenol | Lacks dimethyl substitution | Moderate antioxidant activity |

The unique combination of substituents in (2-Ethoxy-4,5-dimethylphenyl)methanol enhances its reactivity and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.